molecular formula C12H13ClN2O3 B13517517 Carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester CAS No. 115328-86-4

Carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester

Cat. No.: B13517517
CAS No.: 115328-86-4
M. Wt: 268.69 g/mol
InChI Key: JZDROCJYYXSJMS-UHFFFAOYSA-N
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Description

Carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester is a chemical compound with the molecular formula C11H11ClN2O3. This compound is known for its unique structure, which includes a carbamic acid ester linked to a phenylmethyl group and a 3-chloro-4,5-dihydro-5-isoxazolyl moiety. It has applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester typically involves the reaction of 3-chloro-4,5-dihydro-5-isoxazolecarboxylic acid with benzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions to form the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, phenylmethyl ester: Lacks the 3-chloro-4,5-dihydro-5-isoxazolyl moiety.

    Carbamic acid, [(4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester: Lacks the chloro substituent.

Uniqueness

Carbamic acid, [(3-chloro-4,5-dihydro-5-isoxazolyl)methyl]-, phenylmethyl ester is unique due to the presence of the 3-chloro-4,5-dihydro-5-isoxazolyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

115328-86-4

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

benzyl N-[(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate

InChI

InChI=1S/C12H13ClN2O3/c13-11-6-10(18-15-11)7-14-12(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,16)

InChI Key

JZDROCJYYXSJMS-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1Cl)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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